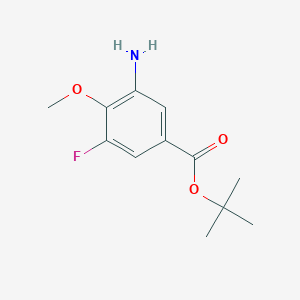

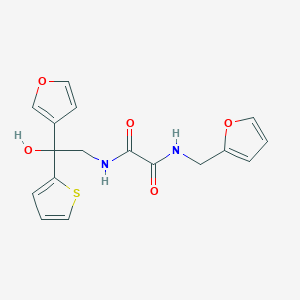

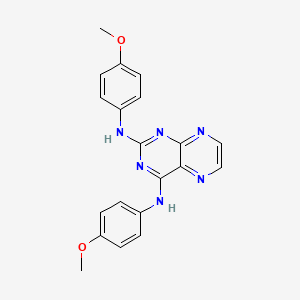

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain furan and thiophene rings, which are important heterocyclic compounds in medicinal chemistry . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a similar five-membered ring but contains a sulfur atom instead of oxygen .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich furan and thiophene rings, which can participate in electrophilic aromatic substitution reactions .Scientific Research Applications

Oxidative Annulation

A photoinduced direct oxidative annulation technique has been developed, utilizing 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. This method allows for the synthesis of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants. The process is highlighted by the phenomenon of excited-state intramolecular proton transfer (ESIPT) in the resulting compounds (Jin Zhang et al., 2017).

Decarboxylative Claisen Rearrangement

Furan-2-ylmethyl, thien-2-ylmethyl, and other substrates undergo facile decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products. This reaction showcases the versatility of these substrates in organic synthesis, providing access to a range of heteroaromatic compounds (D. Craig et al., 2005).

Catalytic Activity in Cu-Catalyzed Coupling

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) serves as an effective bidentate ligand in Cu-catalyzed N-arylation of anilines and cyclic secondary amines, enabling the coupling of a broad range of (hetero)aryl bromides with various amines. This application demonstrates the ligand's potential in facilitating efficient and selective synthetic transformations in pharmaceutical chemistry (Subhajit Bhunia et al., 2017).

Dye-Sensitized Solar Cells

The use of furan and thiophene derivatives in dye-sensitized solar cells (DSSCs) has been explored, showing that these compounds can significantly impact the performance of DSSCs. A furan conjugated linker, in particular, enhanced solar energy-to-electricity conversion efficiency by over 24%, demonstrating the potential of these heterocycles in renewable energy technologies (Se Hun Kim et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many furan and thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

properties

IUPAC Name |

N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c20-15(18-9-13-3-1-6-24-13)16(21)19-11-17(22,12-5-7-23-10-12)14-4-2-8-25-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOICFALRMOEDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

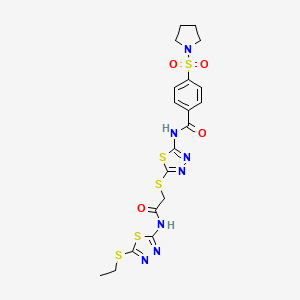

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2877043.png)

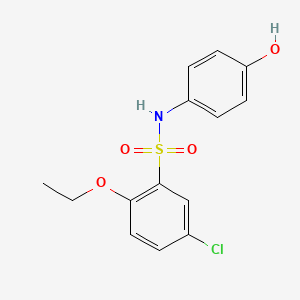

![1-{4-Cyano-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2877044.png)

![4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride](/img/structure/B2877045.png)

![3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2877048.png)

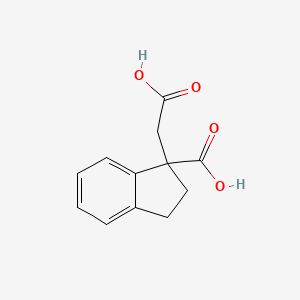

![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2877053.png)